molecular formula C12H12O4 B11778500 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B11778500
M. Wt: 220.22 g/mol
InChI Key: VEFGVOHBAJKOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not currently available in the published literature, its core structure is closely related to well-established pharmacophores. Specifically, the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold is recognized in scientific research as a privileged structure for designing potent enzyme inhibitors . Research on analogous compounds has shown that this scaffold can be optimized to develop inhibitors targeting poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair pathways . Such inhibitors are extensively investigated as potential therapeutic agents in oncology, particularly for leveraging synthetic lethality in cancers with DNA repair deficiencies like BRCA mutations . The structural features of this compound, including the 2,2,5-trimethyl substitution and the carboxylic acid functional group at the 7-position, make it a valuable synthetic intermediate or building block for further structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel chemical space by synthesizing derivatives such as amides, esters, or further functionalizing the core ring system, potentially leading to new bioactive molecules . Product Use Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Storage: For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,2,5-trimethyl-3-oxo-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-6-4-7-9(8(5-6)11(14)15)16-12(2,3)10(7)13/h4-5H,1-3H3,(H,14,15)

InChI Key

VEFGVOHBAJKOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC(C2=O)(C)C

Origin of Product

United States

Preparation Methods

A widely cited approach involves the cyclization of substituted salicylic acid precursors. For example, 3-acetoxybenzofuran-7-carboxylic acid (34) undergoes hydrolysis in a HCl/H2_2O/MeOH (1:10:40) mixture to yield 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35) . Adaptation of this method introduces methyl groups at positions 2 and 5 via alkylation prior to cyclization:

  • Methylation :

    • Salicylic acid derivatives are treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) to install methyl groups.

    • Key condition : Reflux in acetone or DMF for 6–12 hours .

  • Cyclization :

    • The methylated intermediate undergoes Claisen rearrangement followed by cyclization using sodium acetate in acetic anhydride .

    • Yield : 70–85% for the cyclization step .

  • Oxidation :

    • The 3-position is oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4) or potassium permanganate .

Bromination and Functional Group Interconversion

Bromination of 2,3-dihydrobenzofuran-7-carboxylic acid derivatives offers a pathway to introduce substituents. For instance:

  • Bromination :

    • Treatment with bromine (Br2_2) and iron (Fe) in acetic acid at 80°C introduces bromine at position 5 .

    • Reaction time : 18 hours .

    • Yield : ~50% .

  • Demethylation and Carboxylation :

    • Brominated intermediates are subjected to lithiation with n-butyllithium (n-BuLi) in hexane/TEMED, followed by carboxylation with dry ice .

    • Key step : Quenching with concentrated HCl ensures acid formation .

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysis to construct the benzofuran core. A representative protocol includes:

  • Sonogashira Coupling :

    • Reaction of 2-iodo-3-methylphenol with propargyl alcohol under Pd(PPh3_3)4_4/CuI catalysis forms the alkyne intermediate .

  • Hydrogenation and Cyclization :

    • Hydrogenation over Pd/C followed by acid-mediated cyclization yields the dihydrobenzofuran skeleton .

    • Yield : 60–75% for the coupled steps .

Hydrolysis of Ester Precursors

Ester derivatives of the target compound are hydrolyzed under basic conditions:

  • Ester Synthesis :

    • Methyl or ethyl esters are prepared via Fischer esterification (H2_2SO4_4/ROH) .

  • Saponification :

    • Hydrolysis with NaOH or LiOH in aqueous THF/MeOH (1:1) at 60°C for 4 hours .

    • Yield : >90% .

Chemical Reactions Analysis

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid exhibit significant anticancer properties. For instance:

  • Mechanisms of Action : Studies show that these compounds can induce apoptosis in cancer cell lines by activating mitochondrial pathways. They also cause cell cycle arrest, particularly in the S-phase of the cell cycle, effectively inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It exhibits antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
  • Fungal Activity : Preliminary studies indicate possible antifungal properties, although further research is needed to confirm these effects.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of dihydrobenzofuran derivatives, including 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid. It was found that modifications at specific positions significantly enhanced anticancer potency against various cell lines like HepG2 and MCF-7 .

Case Study 2: Antimicrobial Screening

Another investigation focused on synthesizing derivatives of dihydrobenzofurans and evaluating their antimicrobial efficacy against Mycobacterium smegmatis and other pathogens. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences among related benzofuran-carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Purity (%) Price (¥/g) Key Applications
2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid 1823495-08-4 C₁₂H₁₄O₄* 2,2,5-trimethyl, 3-oxo N/A N/A N/A N/A Pharmaceutical intermediate
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid 123654-26-2 C₉H₈ClNO₃ 4-amino, 5-chloro N/A N/A 97 1,562 Prucalopride impurity
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid 41177-72-4 C₉H₇BrO₃ 5-bromo 230 379.6 ~80 N/A Research chemical
2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid 35700-73-3 C₁₁H₁₂O₃ 2,2-dimethyl N/A N/A 95 4,892 Synthetic intermediate
2,3-Dihydrobenzofuran-7-carboxylic acid 5628-61-5 C₉H₈O₃ None N/A N/A N/A N/A Chemical precursor

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Lipophilicity and Solubility : The 2,2,5-trimethyl and 3-oxo groups in the target compound increase its lipophilicity compared to unsubstituted derivatives like 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 5628-61-5). This may enhance membrane permeability but reduce aqueous solubility.
  • Thermal Stability : The 5-bromo derivative (CAS 41177-72-4) exhibits a high melting point (230°C) and boiling point (379.6°C), attributed to halogen-induced molecular rigidity. The target compound’s thermal properties remain uncharacterized in the available literature.
Pharmaceutical Relevance
  • The target compound and 4-amino-5-chloro analog are intermediates in prucalopride synthesis, a drug for chronic constipation. The amino and chloro groups in the latter enhance bioactivity, while the oxo group in the target may facilitate further functionalization.
  • Brominated derivatives (e.g., CAS 41177-72-4) are primarily research tools due to their reactivity and hazardous classification (Risk Phrase: 36/37/38).

Biological Activity

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 35700-73-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities.

  • Molecular Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 206.24 g/mol
  • Structure : The compound features a benzofuran core with a carboxylic acid group and ketone functionality, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid exhibit significant antioxidant properties. For instance, studies have shown that related dihydrobenzofuran derivatives possess free radical scavenging activity measured through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). In particular:

  • IC50_{50} values were reported for related compounds showing effective radical scavenging capabilities .

Antimicrobial Activity

The biological activity of related compounds suggests potential antimicrobial properties. For example:

  • A study on structurally similar compounds demonstrated potent antibacterial effects against various strains . The presence of a carboxylic acid moiety is often linked to enhanced antimicrobial action.

Anticancer Activity

Emerging research highlights the potential of benzofuran derivatives in cancer therapy. Specifically:

  • Compounds with similar structures have been investigated for their role as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. For instance, C75, a related compound, was shown to impair mitochondrial function and reduce cell viability in cancer models . This suggests that 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid may share similar pathways.

Case Studies and Research Findings

  • Antioxidant Studies : A comparative analysis of antioxidant activities among several dihydrobenzofuran derivatives revealed that certain structural modifications significantly enhance their efficacy against oxidative stress markers.
    CompoundIC50_{50} (µM)
    110.39
    24.26
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzofuran derivatives against common pathogens. The findings indicated that modifications at the carboxylic acid position could enhance activity.
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus20
  • Anticancer Mechanisms : In vitro studies demonstrated that certain benzofuran derivatives inhibit key metabolic pathways in cancer cells, leading to reduced proliferation rates.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of phenolic precursors under controlled thermal conditions. For example, cyclization of substituted allyloxyphenol derivatives at 200–275°C induces exothermic reactions, yielding benzofuran intermediates . Optimization includes adjusting reaction time, catalysts (e.g., acid/base), and solvent systems. Post-synthesis purification via reduced-pressure distillation or recrystallization enhances yield and purity. Comparative studies on analogous compounds suggest using spectroscopic monitoring (e.g., TLC) to track intermediate formation .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., methyl groups at C2, C2, and C5) and the oxo group at C3.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : To confirm molecular weight (C13H14O4, theoretical MW: 234.25).
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
    • Reference databases like PubChem provide InChI keys (e.g., FABBWECRHZNMDQ-UHFFFAOYSA-N for analogous structures) for cross-verification .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or cell line specificity. For example, a study on benzofuran analogs showed "Compound A" had high antioxidant activity but selective cytotoxicity, while "Compound B" exhibited non-selective toxicity . To address contradictions:

  • Conduct dose-response assays to establish activity thresholds.
  • Use multiple cell lines (e.g., cancer vs. normal) to evaluate selectivity.
  • Compare oxidative stress markers (e.g., ROS levels) alongside cytotoxicity assays (e.g., MTT).
    • Statistical tools (e.g., ANOVA) can identify significant variations across replicates .

Q. What strategies enhance the bioactivity of the benzofuran core through structural modifications?

  • Methodological Answer : Functional group substitutions significantly influence activity:

  • Electron-donating groups (e.g., methoxy or hydroxyl at C7) improve antioxidant capacity by stabilizing radical intermediates .
  • Methyl groups at C2 and C5 increase steric hindrance, potentially reducing metabolic degradation.
  • Carboxylic acid at C7 enables salt formation for improved solubility in biological matrices.
    • Computational docking studies (e.g., with COX-2 or NF-κB targets) can predict binding affinities before synthesis .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.
    • For analogs like 2,3-dihydrobenzofuran-7-carboxylic acid, stability data under accelerated conditions (40°C/75% RH) are critical for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.